Pad2-IN-1

PAD2 selectivity kinact/KI AFM30a

Pad2-IN-1 (AFM32a) is the benchmark selective PAD2 inhibitor for laboratories requiring unambiguous isoform-specific readouts. Its 95-fold selectivity over PAD4 and 79-fold over PAD3 eliminates off-target confounding inherent to pan-PAD inhibitors (e.g., Cl-amidine) and less selective analogs (AFM30a, AFM41a). With an EC₅₀ of 2.7 μM for cellular H3 citrullination, it enables reliable dose-response analyses in cancer, inflammation, and autoimmune models. Essential reference standard for medicinal chemistry programs and combinatorial pharmacology with PAD4-selective probes (e.g., GSK484).

Molecular Formula C25H29FN6O3
Molecular Weight 480.5 g/mol
Cat. No. B12426597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePad2-IN-1
Molecular FormulaC25H29FN6O3
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1N=C(N2C)C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4
InChIInChI=1S/C25H29FN6O3/c1-3-35-19-11-5-10-18-22(19)31-23(32(18)2)17(9-6-12-28-20(27)13-26)30-24(33)16-8-4-7-15-14-29-25(34)21(15)16/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3,(H2,27,28)(H,29,34)(H,30,33)/t17-/m0/s1
InChIKeyAKTTZWGLDIDSGC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pad2-IN-1: A Benzimidazole‑Based PAD2‑Selective Inhibitor for Targeted Disease Modeling


Pad2‑IN‑1 (also known as AFM32a) is a benzimidazole‑derived, potent and highly selective inhibitor of protein arginine deiminase 2 (PAD2) . It is widely utilized as a chemical probe to dissect PAD2‑dependent cellular processes and to validate PAD2 as a therapeutic target in preclinical models of inflammation, autoimmunity, and oncology [1].

Why Pad2‑IN‑1 Cannot Be Replaced by Other PAD Inhibitors


Pad2‑IN‑1 is an irreversible, mechanism‑based inactivator that exhibits profound isoform selectivity for PAD2 over PAD3 and PAD4, a property that is not shared by early‑generation pan‑PAD inhibitors (e.g., Cl‑amidine) or by more recently developed analogs (e.g., AFM30a, AFM41a) . Its selectivity profile, quantified by >79‑fold differences in kinact/KI values, directly enables PAD2‑specific cellular readouts, whereas less selective tools produce confounding off‑target effects that obscure data interpretation and limit procurement value in target‑validation studies [1].

Quantitative Differentiation Evidence for Pad2‑IN‑1 Against Comparator PAD Inhibitors


PAD2 Selectivity vs. AFM30a (Compound 30a)

Pad2‑IN‑1 demonstrates markedly superior isoform selectivity compared to its predecessor, AFM30a. While both compounds are irreversible PAD2 inactivators, Pad2‑IN‑1 achieves 95‑fold selectivity for PAD2 over PAD4, versus only ~15‑fold selectivity reported for AFM30a . This represents a >6‑fold improvement in PAD2/PAD4 discrimination, critical for studies where PAD4 off‑target activity could confound results.

PAD2 selectivity kinact/KI AFM30a isoform discrimination

Selectivity Over PAD4 vs. Pan‑Inhibitor Cl‑amidine

Pad2‑IN‑1 provides a stark contrast to the classic pan‑PAD inhibitor Cl‑amidine. Whereas Cl‑amidine exhibits a kinact/KI value of 1,200 M⁻¹min⁻¹ for PAD2 with no inherent isoform selectivity (it potently inactivates PAD1, PAD3, and PAD4 as well), Pad2‑IN‑1 is 95‑fold selective for PAD2 over PAD4 [1][2]. This selectivity enables PAD2‑specific chemical biology that is impossible with a pan‑inhibitor.

PAD2 selectivity pan‑PAD inhibitor Cl‑amidine kinact/KI

Cellular H3 Citrullination Potency vs. BB‑Cl‑amidine

In a cellular target engagement assay (HEK293T/PAD2 cells), Pad2‑IN‑1 inhibits histone H3 citrullination with an EC₅₀ of 2.7 μM . In contrast, the widely used PAD inhibitor BB‑Cl‑amidine, even at concentrations up to 100 μM, fails to inhibit H3 citrullination in the same cellular context . This demonstrates a >37‑fold superiority in cellular potency for Pad2‑IN‑1 under comparable conditions.

PAD2 cellular activity histone H3 citrullination EC50 BB‑Cl‑amidine

In Vivo Efficacy and Safety in Sepsis Model vs. AFM41a

In a Pseudomonas aeruginosa‑induced sepsis model, Pad2‑IN‑1 (AFM32a) significantly enhanced protection and improved survival rates, an effect that was comparable to genetic PAD2 deficiency [1]. However, a direct comparator study revealed that AFM41a provided superior overall survival benefit relative to AFM32a, indicating that while Pad2‑IN‑1 is efficacious, AFM41a represents an optimized next‑generation candidate with enhanced in vivo performance [1].

in vivo efficacy sepsis model AFM41a macrophage polarization

High‑Value Application Scenarios for Pad2‑IN‑1 in Scientific and Preclinical Research


Defining PAD2‑Specific Cellular Signaling in Inflammatory Disease Models

Pad2‑IN‑1 is the inhibitor of choice for experiments requiring exclusive PAD2 inhibition in cellular models of inflammation. Its 95‑fold selectivity over PAD4 ensures that observed changes in cytokine profiles, NETosis, or macrophage polarization are attributable solely to PAD2, not to PAD4 or other isoforms . This is particularly valuable in sepsis, rheumatoid arthritis, and multiple sclerosis research where PAD2 dysregulation is a key driver [1].

Validating PAD2 as a Therapeutic Target in Oncology

Given the emerging role of PAD2 in breast cancer progression and tumor‑associated immune cell regulation, Pad2‑IN‑1 serves as a critical chemical probe for target validation studies [1]. Its robust cellular activity (EC₅₀ = 2.7 μM for H3 citrullination) allows for reliable dose‑response analyses in cancer cell lines, while its selectivity avoids confounding PAD4‑dependent effects on gene expression .

Mechanistic Dissection of PAD2 vs. PAD4 Function Using Selective Inhibitor Pairs

Pad2‑IN‑1 can be used in tandem with a PAD4‑selective inhibitor (e.g., GSK484) to deconvolute the individual contributions of PAD2 and PAD4 in complex biological processes. The 95‑fold selectivity window of Pad2‑IN‑1 over PAD4 makes it uniquely suited for such combinatorial pharmacology experiments, enabling researchers to establish isoform‑specific roles in neutrophil biology, autoimmune responses, and epigenetic regulation [1].

Benchmarking Next‑Generation PAD2 Inhibitors

As a well‑characterized, first‑in‑class selective PAD2 inhibitor, Pad2‑IN‑1 (AFM32a) is the established benchmark against which newer PAD2 inhibitors (e.g., AFM41a) are measured [1]. Its selectivity profile and cellular potency provide a clear baseline for evaluating the improved efficacy or safety margins of next‑generation compounds, making it an essential reference standard for medicinal chemistry and drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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